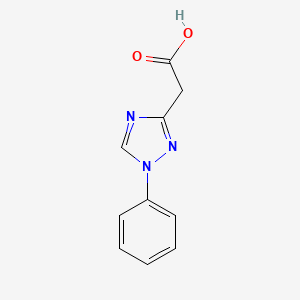
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a biochemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
The synthesis of (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid has a wide range of scientific research applications:
Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function . This compound can inhibit the activity of certain enzymes, leading to therapeutic effects in the treatment of diseases.
相似化合物的比较
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid can be compared with other triazole-containing compounds, such as:
1,2,3-Triazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,3,4-Triazoles: These compounds also have a different arrangement of nitrogen atoms and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.
生物活性
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.197 g/mol
- CAS Number : 64142-86-5
Synthesis
The synthesis of this compound involves the reaction of phenyl hydrazine with appropriate acetic acid derivatives under suitable conditions. Various methods have been explored to enhance yield and purity, including refluxing in different solvents such as ethanol and acetic acid.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of NF-kB Pathway : The compound has been identified as a potent inhibitor of the NF-kB signaling pathway, which is crucial in regulating immune response and cell survival in cancer cells .
- Cytotoxicity against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disrupting bacterial cell wall synthesis.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida species. Its efficacy is attributed to the inhibition of ergosterol biosynthesis.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after 48 hours of exposure.
Case Study 2: Antimicrobial Spectrum
In a comprehensive evaluation of antimicrobial activity, this compound was tested against a panel of clinical isolates. Results indicated broad-spectrum activity with an emphasis on its effectiveness against resistant strains of bacteria.
属性
IUPAC Name |
2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMCNZJCKXADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













